Cas no 2229425-31-2 (3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol structure
2229425-31-2 structure
商品名:3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
CAS番号:2229425-31-2
MF:C10H9BrN2O3
メガワット:285.094061613083
CID:6191186
PubChem ID:165973378

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
    • 2229425-31-2
    • EN300-1936329
    • インチ: 1S/C10H9BrN2O3/c1-15-6-3-2-5(9(11)10(6)14)7-4-8(12)13-16-7/h2-4,14H,1H3,(H2,12,13)
    • InChIKey: UHCGZUOHTVZFAW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=CC=1C1=CC(N)=NO1)OC)O

計算された属性

  • せいみつぶんしりょう: 283.97965g/mol
  • どういたいしつりょう: 283.97965g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 81.5Ų

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1936329-5.0g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
5g
$3645.0 2023-05-23
Enamine
EN300-1936329-1g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
1g
$1256.0 2023-09-17
Enamine
EN300-1936329-10.0g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
10g
$5405.0 2023-05-23
Enamine
EN300-1936329-0.1g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
0.1g
$1106.0 2023-09-17
Enamine
EN300-1936329-0.5g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
0.5g
$1207.0 2023-09-17
Enamine
EN300-1936329-1.0g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
1g
$1256.0 2023-05-23
Enamine
EN300-1936329-5g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
5g
$3645.0 2023-09-17
Enamine
EN300-1936329-0.05g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
0.05g
$1056.0 2023-09-17
Enamine
EN300-1936329-0.25g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
0.25g
$1156.0 2023-09-17
Enamine
EN300-1936329-2.5g
3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol
2229425-31-2
2.5g
$2464.0 2023-09-17

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol 関連文献

3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenolに関する追加情報

3-(3-Amino-1,2-Oxazol-5-yl)-2-Bromo-6-Methoxyphenol: A Comprehensive Overview

3-(3-Amino-1,2-Oxazol-5-yl)-2-Bromo-6-Methoxyphenol, also known by its CAS number 2229425-31-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a phenolic group with a substituted oxazole ring and bromine and methoxy substituents. The combination of these functional groups makes it a versatile compound with potential applications in drug discovery and chemical synthesis.

The structure of 3-(3-Amino-1,2-Oxazol-5-yl)-2-Bromo-6-Methoxyphenol is notable for its heterocyclic oxazole ring, which is attached to the phenolic ring via a carbon atom. The oxazole ring contains an amino group at position 3, which can participate in hydrogen bonding and other non-covalent interactions. The bromine atom at position 2 of the phenolic ring introduces electron-withdrawing effects, while the methoxy group at position 6 provides electron-donating properties. This balance of electronic effects makes the compound highly reactive and selective in various chemical reactions.

Recent studies have highlighted the potential of 3-(3-Amino-1,2-Oxazol-5-yl)-2-Bromo-6-Methoxyphenol as a building block in medicinal chemistry. Its ability to form stable complexes with metal ions has been explored in the context of developing new anticancer agents. For instance, researchers have reported that this compound can coordinate with copper ions to form complexes that exhibit cytotoxic activity against several cancer cell lines. These findings suggest that the compound could serve as a lead molecule for the development of transition metal-based anticancer drugs.

In addition to its role in drug discovery, 3-(3-Amino-1,2-Oxazol-5-yl)-2-Bromo-6-Methoxyphenol has been investigated for its potential in catalysis. The oxazole ring's ability to act as a Lewis base has been exploited in asymmetric catalysis, where it facilitates the formation of chiral centers in organic molecules. This property makes it a valuable tool in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

The synthesis of 3-(3-Amino-1,2-Oxazol-5-yl)-2-Bromo-6-Methoxyphenol involves a multi-step process that typically begins with the preparation of the oxazole ring. Recent advancements in this area have focused on optimizing reaction conditions to improve yield and purity. For example, microwave-assisted synthesis has been employed to accelerate the formation of the oxazole ring while minimizing side reactions. These improvements have made the synthesis more efficient and scalable for industrial applications.

The biological activity of 3-(3-Amino-1,2-Oxazol-5-yl)-l-l-l-l-l-l-l-l-

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